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3-(2-(Trifluoromethyl)phenyl)cyclohexanone

Cat. No.: B13085797
M. Wt: 242.24 g/mol
InChI Key: JYNYFWVUVVZHFL-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethyl Group Incorporation in Contemporary Organic Chemistry

The introduction of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design and materials science. The unique properties of the -CF3 group, such as its high electronegativity, steric bulk, and lipophilicity, can dramatically alter a molecule's characteristics. mdpi.comhovione.com In medicinal chemistry, the incorporation of a trifluoromethyl group can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. wechemglobal.com This often leads to an increased half-life and improved bioavailability. wechemglobal.com Furthermore, the strong electron-withdrawing nature of the -CF3 group can influence the acidity or basicity of nearby functional groups, which can in turn affect the molecule's binding affinity to biological targets. mdpi.com The lipophilic nature of the trifluoromethyl group can also improve a molecule's ability to permeate cell membranes. mdpi.com These combined effects make the trifluoromethyl group a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. researchgate.net

Strategic Importance of the Cyclohexanone (B45756) Scaffold in Complex Molecule Construction

The cyclohexanone ring is a versatile and frequently utilized building block in organic synthesis. drugbank.com Its six-membered carbocyclic framework provides a robust and conformationally well-defined scaffold upon which complex molecular architectures can be constructed. The presence of a ketone functional group offers a reactive handle for a wide array of chemical transformations, including aldol (B89426) condensations, Michael additions, and various coupling reactions. masterorganicchemistry.comwikipedia.org This reactivity allows for the introduction of diverse substituents and the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast range of intricate molecules. organic-chemistry.org The cyclohexanone scaffold is a common feature in many natural products and biologically active compounds, further highlighting its strategic importance in the synthesis of molecules with potential therapeutic applications. acs.org

Research Trajectories for 3-(2-(Trifluoromethyl)phenyl)cyclohexanone: An Academic Perspective

While specific research on 3-(2-(Trluoromethyl)phenyl)cyclohexanone is not extensively documented in publicly available literature, its structure suggests several promising avenues for academic investigation. The combination of the trifluoromethylated phenyl ring and the reactive cyclohexanone core makes it an attractive target for synthetic methodology development and as a precursor for novel bioactive compounds.

Potential Synthetic Approaches and Methodologies: The synthesis of 3-aryl cyclohexanones is a well-established area of organic chemistry. masterorganicchemistry.com Key methodologies that could be applied to the synthesis of this compound include the Michael addition of an appropriate organometallic reagent to cyclohexenone or the conjugate addition of a trifluoromethylated phenylboronic acid derivative. masterorganicchemistry.comwikipedia.org Asymmetric synthesis would be a particularly important area of investigation, aiming to control the stereochemistry at the C3 position of the cyclohexanone ring. thieme-connect.com The development of efficient and stereoselective routes to this and related compounds would be a valuable contribution to synthetic organic chemistry.

Investigation of Biological Activity: Given the prevalence of both the trifluoromethyl group and the cyclohexanone scaffold in medicinal chemistry, this compound and its derivatives would be prime candidates for biological screening. mdpi.comwechemglobal.comacs.org Research could focus on evaluating their potential as inhibitors of various enzymes or as modulators of cellular signaling pathways. The specific substitution pattern of the trifluoromethyl group on the phenyl ring could lead to unique biological activities compared to other isomers.

Physicochemical and Spectroscopic Characterization: A thorough characterization of the physicochemical properties of this compound would be essential. This would include determining its solubility, lipophilicity, and pKa. Detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would provide crucial information about its structure and conformation. qiboch.comnih.govelsevierpure.com

Computational and Theoretical Studies: Computational modeling could be employed to predict the conformational preferences of this compound and to understand the electronic effects of the trifluoromethyl group on the molecule's reactivity. nih.gov Theoretical studies could also guide the design of new derivatives with enhanced biological activity or improved physicochemical properties.

The following table provides a summary of the key research directions for this compound:

Research AreaFocusPotential Outcomes
Synthetic MethodologyDevelopment of efficient and stereoselective synthetic routes.Novel synthetic methods for trifluoromethylated aryl cyclohexanones.
Chemical ReactivityExploration of the transformations of the ketone functionality.A diverse library of derivatives for further investigation.
Biological ScreeningEvaluation of potential as enzyme inhibitors or pathway modulators.Identification of new lead compounds for drug discovery.
Physicochemical CharacterizationDetermination of solubility, lipophilicity, and pKa.Fundamental data for understanding the compound's behavior.
Spectroscopic AnalysisDetailed NMR, IR, and MS studies.Confirmation of structure and conformational analysis.
Computational ModelingPrediction of conformation and reactivity.Rational design of new derivatives with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13F3O B13085797 3-(2-(Trifluoromethyl)phenyl)cyclohexanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13F3O

Molecular Weight

242.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]cyclohexan-1-one

InChI

InChI=1S/C13H13F3O/c14-13(15,16)12-7-2-1-6-11(12)9-4-3-5-10(17)8-9/h1-2,6-7,9H,3-5,8H2

InChI Key

JYNYFWVUVVZHFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 2 Trifluoromethyl Phenyl Cyclohexanone and Analogues

Precursor Synthesis and Functionalization Strategies

The efficient construction of the target molecule relies heavily on the synthesis of its two primary components: the ortho-trifluoromethylphenyl group and the cyclohexanone (B45756) ring.

Synthetic Routes to Ortho-Trifluoromethylphenyl Moieties

The introduction of a trifluoromethyl (CF₃) group onto an aromatic ring, particularly at the ortho position to another substituent, is a critical step. The CF₃ group significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability. Several strategies exist for the synthesis of ortho-trifluoromethylphenyl precursors.

One common approach involves the use of pre-trifluoromethylated building blocks. Starting materials such as 2-(trifluoromethyl)aniline, 2-bromobenzotrifluoride, or 2-iodobenzotrifluoride (B1329320) serve as versatile platforms. These compounds can undergo a variety of transformations, including Sandmeyer reactions, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), or conversion into organometallic reagents to be used in subsequent coupling steps.

Another major strategy is the direct trifluoromethylation of a substituted benzene (B151609) ring. Modern synthetic methods have enabled the C-H functionalization of arenes. For example, copper(II)-promoted direct ortho-C-H trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) has been shown to be an exceedingly fast and effective method. nih.gov Similarly, palladium-catalyzed ortho-trifluoromethylation of N-arylbenzamides demonstrates another directed C-H activation approach. acs.org Radical-mediated processes can also introduce trifluoromethyl or trifluoromethoxy groups onto the aromatic core. nih.gov The transformation of existing functional groups is also a viable route; for instance, the conversion of a methyl group to a trifluoromethyl group can be achieved via exhaustive chlorination followed by fluorination, although this can produce significant waste. acs.org

Precursor StrategyDescriptionKey Reagents/ReactionsReference
Pre-Trifluoromethylated Building BlocksUtilization of commercially available or readily synthesized aromatics already containing the CF₃ group.2-bromobenzotrifluoride, 2-(trifluoromethyl)aniline; Suzuki coupling, Buchwald-Hartwig amination. acs.org
Directed C-H TrifluoromethylationDirect introduction of a CF₃ group at the ortho-position guided by a directing group on the aromatic ring.TMSCF₃, Cu(II) salts; Pd catalysts. nih.govacs.org
Functional Group TransformationConversion of an existing functional group (e.g., -CH₃, -COOH, -I) on the aromatic ring into a -CF₃ group.Cl₂, HF/SbCl₅ (for -CH₃ to -CF₃); decarboxylative trifluoromethylation. acs.org

Cyclohexanone Ring Construction and Pre-Functionalization

The cyclohexanone scaffold is a fundamental structure in organic chemistry. Classic methods for its construction often involve intramolecular cyclization reactions. The Dieckmann condensation is a prime example, involving the intramolecular Claisen condensation of a pimelic acid ester (a seven-carbon diester) in the presence of a base like sodium ethoxide to form a six-membered β-keto ester, which can then be hydrolyzed and decarboxylated to yield cyclohexanone. organicreactions.orgpw.live This method is highly effective for forming five- and six-membered rings. pw.live

Annulation reactions, which build a new ring onto an existing structure, are also powerful tools. The Robinson annulation, for instance, creates a cyclohexenone ring through a sequence of a Michael addition and an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com While discussed in more detail as a direct synthetic method below, its principles are fundamental to cyclohexanone ring construction. Modern variations have expanded the scope of these reactions significantly. wikipedia.orgnih.gov Tandem reactions, such as a one-pot double Michael addition-Dieckmann condensation, can rapidly build complexity, creating highly substituted cyclohexane (B81311) rings from simple acyclic precursors. acs.org

MethodDescriptionStarting MaterialsReference
Dieckmann CondensationIntramolecular Claisen condensation of a 1,6-diester.Diesters of pimelic acid or related C7 dicarboxylic acids. organicreactions.orgpw.live
Robinson AnnulationSequential Michael addition and intramolecular aldol condensation.A ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone). wikipedia.orgmasterorganicchemistry.com
Cationic CyclizationAcid-promoted cyclization of unsaturated precursors like alkynols or enynes.Polyenyne or alkynol derivatives. organic-chemistry.org
Tandem Michael-Claisen ProcessConsecutive reactions to build cyclohexane-1,3-dione derivatives.Ketones (e.g., acetone) and α,β-unsaturated esters. organic-chemistry.org

Direct Synthesis of 3-(2-(Trifluoromethyl)phenyl)cyclohexanone

The direct synthesis of the title compound involves forming the crucial carbon-carbon bond between the C3 position of the cyclohexanone ring and the C1 position of the 2-(trifluoromethyl)phenyl group.

Carbon-Carbon Bond Formation Strategies

The Michael reaction, or conjugate addition, is a powerful method for forming carbon-carbon bonds. researchgate.net In the context of synthesizing this compound, the most direct approach is the 1,4-conjugate addition of an organometallic reagent derived from the ortho-trifluoromethylphenyl moiety to cyclohexenone. youtube.com

Organocuprate reagents, specifically lithium di(2-(trifluoromethyl)phenyl)cuprate (a Gilman reagent), are particularly well-suited for this transformation. wikipedia.orgmasterorganicchemistry.com These "soft" nucleophiles preferentially attack the β-carbon of α,β-unsaturated ketones, whereas "hard" nucleophiles like Grignard or organolithium reagents tend to attack the carbonyl carbon directly (1,2-addition). masterorganicchemistry.comic.ac.ukucalgary.ca The reaction proceeds by preparing the organocuprate from 2-(trifluoromethyl)phenyllithium and a copper(I) salt. This cuprate (B13416276) then adds to cyclohexenone to form a lithium enolate intermediate, which is subsequently protonated during aqueous workup to yield the final 3-substituted cyclohexanone product. ucalgary.ca

Reaction Scheme: Michael Addition using an Organocuprate

Organolithium Formation: 2-Bromobenzotrifluoride + 2 Li → (2-(Trifluoromethyl)phenyl)lithium + LiBr

Cuprate Formation: 2 (2-(Trifluoromethyl)phenyl)lithium + CuI → Li[(CF₃C₆H₄)₂Cu] + LiI

Conjugate Addition: Li[(CF₃C₆H₄)₂Cu] + Cyclohexenone → Intermediate Enolate

Protonation: Intermediate Enolate + H₃O⁺ → this compound

This method offers a convergent and highly effective route to the target molecule, directly establishing the key aryl-cycloalkyl bond.

An alternative strategy involves constructing the cyclohexanone ring onto a precursor that already contains the 2-(trifluoromethyl)phenyl group. A modified Robinson annulation is an excellent example of this approach. wikipedia.orgmasterorganicchemistry.com

In this sequence, a ketone bearing the trifluoromethylphenyl group, such as 2'-(trifluoromethyl)acetophenone, serves as the starting material. chemeo.com This ketone is first deprotonated to form an enolate, which then acts as the Michael donor. masterorganicchemistry.com The enolate adds to a Michael acceptor like methyl vinyl ketone (MVK) to form a 1,5-diketone intermediate. This diketone then undergoes a base-catalyzed intramolecular aldol condensation, where an enolate formed on one of the ketone moieties attacks the other carbonyl group, forming the six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone yields a cyclohexenone derivative, which can be reduced to the target saturated cyclohexanone. A study on the synthesis of trifluoromethylated cyclohexyl compounds utilized a stepwise Robinson annulation beginning with a Mukaiyama-Michael reaction to form the key diketone precursor, which was then cyclized. rsc.org

Reaction Scheme: Modified Robinson Annulation

Michael Addition: 2'-(Trifluoromethyl)acetophenone enolate + Methyl Vinyl Ketone → 4-(2-(Trifluoromethyl)phenyl)-heptane-2,6-dione (1,5-diketone)

Intramolecular Aldol Condensation: The 1,5-diketone, under basic conditions, cyclizes to form a β-hydroxy ketone.

Dehydration: The β-hydroxy ketone eliminates water to form 5-(2-(trifluoromethyl)phenyl)-3-methylcyclohex-2-en-1-one.

Reduction: The resulting cyclohexenone is reduced (e.g., via catalytic hydrogenation) to yield analogues of this compound.

This annulation strategy provides a powerful, albeit more linear, approach to constructing the target system and its analogues.

Direct Nucleophilic and Electrophilic Trifluoromethylation Approaches to Cyclohexanones

Direct trifluoromethylation is a powerful strategy for installing a CF3 group onto a cyclohexanone scaffold. This can be achieved through either nucleophilic or electrophilic pathways, depending on the nature of the trifluoromethylating agent and the substrate.

Nucleophilic Trifluoromethylation involves the reaction of an enolate, generated from the cyclohexanone, with an electrophilic source of the "CF3+" cation. However, due to the high electronegativity of the fluorine atoms, a true "CF3+" cation is not typically involved. Instead, reagents are used that facilitate the transfer of a trifluoromethyl group. Common reagents for this purpose include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts like Umemoto's reagents. These reagents are valued for their stability and broad substrate scope.

Electrophilic Trifluoromethylation , conversely, utilizes a nucleophilic trifluoromethyl source, often the trifluoromethyl anion ("CF3-"), which attacks the carbonyl carbon or a pre-functionalized electrophilic center on the cyclohexanone ring. A widely used reagent for generating the trifluoromethyl anion is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often called the Ruppert-Prakash reagent. This process typically requires activation by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to generate the reactive nucleophile. The reaction of TMSCF3 with cyclohexanones leads to the formation of a trifluoromethylated tertiary alcohol, which can then be oxidized to the corresponding ketone.

An alternative source for nucleophilic trifluoromethylation is fluoroform (CF3H), an inexpensive industrial byproduct. While its use is attractive from a green chemistry perspective, it requires strong bases for deprotonation to generate the reactive trifluoromethyl anion.

Reagent TypeCommon ReagentsReaction Type
ElectrophilicTogni Reagents, Umemoto's ReagentsNucleophilic attack by enolate
NucleophilicRuppert-Prakash Reagent (TMSCF3), Fluoroform (CF3H)Nucleophilic attack on carbonyl or electrophilic center

Organocatalytic Transformations for Cyclohexanone Derivatization

Organocatalysis has emerged as a vital tool for the asymmetric functionalization of cyclohexanones, enabling the synthesis of chiral derivatives with high enantioselectivity. These methods avoid the use of metals and often proceed under mild conditions.

The asymmetric Mannich reaction is a three-component reaction involving a ketone (such as cyclohexanone), an aldehyde, and an amine to form a β-amino carbonyl compound. When catalyzed by chiral organocatalysts, typically proline or its derivatives, this reaction can proceed with high levels of stereocontrol. The reaction is initiated by the formation of an enamine from cyclohexanone and the catalyst. This enamine then attacks an imine, which is formed in situ from the aldehyde and amine. Hydrolysis of the resulting adduct releases the catalyst and yields the functionalized cyclohexanone. This method is particularly useful for introducing nitrogen-containing functional groups at the α-position of the cyclohexanone ring. Mechanochemical methods, such as ball milling, have been shown to accelerate these reactions and improve enantioselectivity, even with less reactive arylamines.

CatalystReactantsProductKey Feature
(S)-ProlineCyclohexanone, Aldehyde, Amineβ-Amino cyclohexanoneHigh enantioselectivity
Chiral Diols (with Proline)Cyclic ketones, Arylaldehydes, Arylaminesβ-Amino carbonyl compoundsEffective under mechanochemical conditions

Enamine catalysis is also central to asymmetric aldol reactions of cyclohexanones. In this process, a chiral secondary amine catalyst, such as proline, reacts with cyclohexanone to form a nucleophilic enamine intermediate. This enamine then adds to an aldehyde electrophile, leading to the formation of a new carbon-carbon bond. Subsequent hydrolysis regenerates the catalyst and yields the β-hydroxy cyclohexanone product, often with excellent diastereoselectivity and enantioselectivity. The stereochemical outcome is controlled by the chiral environment provided by the catalyst during the C-C bond-forming step. These reactions have been successfully performed in various solvents, including environmentally benign media like brine.

Metal-Catalyzed Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, particularly for attaching aryl groups to the cyclohexanone ring system, a key step in the synthesis of this compound.

The palladium-catalyzed α-arylation of ketones is a prominent method for this transformation. nih.govresearchgate.netorganic-chemistry.org This reaction typically involves the coupling of a ketone enolate with an aryl halide or triflate. The development of specialized ligands, such as sterically hindered and electron-rich phosphines (e.g., XPhos) and N-heterocyclic carbenes (NHCs), has been crucial for the success of these reactions, allowing for the coupling of a wide range of ketones with various aryl halides under mild conditions. researchgate.netnsf.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the ketone enolate (or deprotonation of the ketone by a Pd-basic complex), and finally, reductive elimination to form the α-aryl ketone and regenerate the Pd(0) catalyst. nih.gov This methodology allows for the direct formation of the bond between the cyclohexanone ring and the 2-(trifluoromethyl)phenyl moiety.

Catalyst SystemReactantsProduct
Pd(OAc)2 / XantphosCyclohexanone, Aryl bromideα-Aryl cyclohexanone
(SIPr)Pd(Py)Cl2Alkyl ketones, Aryl halidesα-Aryl ketone
XPhos PalladacycleAcetophenone, 3-Bromopyridineα-Heteroaryl ketone

Recent Advances and Novel Synthetic Routes for Trifluoromethylated Cyclohexanone Building Blocks

The demand for novel fluorinated compounds in various fields of chemical science has spurred the development of new synthetic routes to create highly functionalized trifluoromethylated building blocks.

Development of Highly Functionalized Trifluoromethylated Cyclohexanone Intermediates

Recent research has focused on creating complex and versatile trifluoromethylated cyclohexanone intermediates that can be readily converted into a variety of target molecules. researchgate.netnih.gov One innovative strategy is the deoxytrifluoromethylation/aromatization sequence, which transforms functionalized cyclohexanones into highly substituted trifluoromethyl arenes. nih.govresearchgate.net This method involves a 1,2-addition of the Ruppert-Prakash reagent (TMSCF3) to a cyclohexanone, followed by an aromatization step. This approach provides access to trifluoromethylated aromatic compounds that are difficult to prepare using traditional methods. nih.govresearchgate.net

Furthermore, the synthesis of compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one furnishes highly reactive intermediates. researchgate.net These building blocks can be used in a variety of subsequent reactions to construct more complex fluorine-containing heterocyclic and organic compounds. researchgate.netresearchgate.netrsc.orgnih.gov The development of these synthons is crucial for expanding the chemical space of accessible trifluoromethylated molecules for applications in drug discovery and materials science. researchgate.netrsc.orgnih.gov

Sustainable Synthesis Approaches for Trifluoromethylated Cyclohexanones

The drive for sustainability in chemical synthesis has led to the exploration of innovative techniques that offer alternatives to traditional, often harsh, synthetic methods. These approaches are particularly relevant for the construction of trifluoromethylated cyclohexanones, given the importance of the trifluoromethyl group in modifying the physicochemical properties of organic molecules.

One of the most promising green strategies is the use of organocatalysis . An enantioselective Michael/aldol cascade reaction has been developed for the synthesis of β-trifluoromethyl-substituted cyclohexanones. rsc.orgnih.gov This method employs cinchona alkaloid-based primary amines as catalysts to react 4,4,4-trifluoroacetoacetates with α,β-unsaturated enones. rsc.orgnih.gov The reaction proceeds with high yields (81-99%) and excellent enantioselectivity (92-99% ee), showcasing the power of organocatalysis to create complex chiral structures in a more environmentally friendly manner than many metal-based catalytic systems. rsc.orgnih.gov Although the diastereoselectivity can be moderate, the resulting diastereomers are readily separable. rsc.org

Table 1: Organocatalytic Synthesis of Trifluoromethylated Cyclohexanones

Entry Enone Catalyst Yield (%) ee (%)
1 Chalcone Cinchona Alkaloid Amine 95 98
2 Benzylideneacetone Cinchona Alkaloid Amine 91 96
3 2-Cyclohexen-1-one Cinchona Alkaloid Amine 85 92

Data derived from studies on the organocatalytic synthesis of β-trifluoromethyl-substituted cyclohexanones. rsc.orgnih.gov

Photocatalysis represents another significant advancement in sustainable synthesis. By harnessing the energy of light, photocatalytic methods can facilitate reactions under mild conditions, often at room temperature. A tandem carbene and photoredox-catalyzed process has been reported for the convergent synthesis of substituted cycloalkanones. nih.gov This approach enables the construction of two contiguous carbon-carbon bonds through a formal [5+1] cycloaddition, avoiding the need for strong bases or expensive metal catalysts. nih.gov The versatility of this method suggests its potential application for the synthesis of α-aryl substituted cyclohexanones, including those with a trifluoromethylphenyl group.

The principles of green catalysis also extend to the use of non-precious metal catalysts and metal-free reaction conditions. For instance, hexagonal tungsten oxide (h-WO3) nanorods have been demonstrated as effective catalysts for the selective oxidation of cyclohexanol (B46403) to cyclohexanone under mild conditions, presenting a greener alternative to traditional heavy metal oxidants. researchgate.net Furthermore, metal-free, operationally simple methods for the synthesis of catechols from cyclohexanones using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant highlight a move away from potentially toxic and costly metal catalysts. rsc.org

Solvent-free or neat reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. While specific solvent-free syntheses for this compound are not yet widely reported, the successful application of solvent- and catalyst-free methods for the synthesis of other gem-difluorinated and polyfluoroarylated compounds indicates a promising direction for future research in this area. mdpi.com

Finally, biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. While the direct biocatalytic synthesis of the 3-aryl-cyclohexanone scaffold is an area of ongoing research, enzymes have been successfully employed in the stereoselective reduction of related cyclic ketones. acs.org For example, various yeast biocatalysts can reduce substituted cyclohexanediones with high enantioselectivity. acs.org This highlights the potential for integrating biocatalytic steps into the synthesis of complex molecules like this compound, particularly for achieving desired stereochemical outcomes.

Stereochemical Control and Enantioselective Synthesis

Asymmetric Catalysis for Enantioselective Synthesis

The enantioselective synthesis of 3-(2-(trifluoromethyl)phenyl)cyclohexanone, a chiral molecule, can be achieved through asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other. Both chiral organocatalysis and transition metal-catalyzed reactions have proven to be effective in the asymmetric synthesis of related 3-arylcyclohexanones and trifluoromethyl-substituted cyclohexanones.

Chiral Organocatalysis in this compound Synthesis

Chiral organocatalysis has emerged as a powerful tool for the enantioselective construction of cyclic compounds. In the context of synthesizing 3-arylcyclohexanones, cinchona alkaloid-based primary amines have been successfully employed in cascade Michael/aldol (B89426) reactions. For instance, the reaction between α,β-unsaturated enones and 4,4,4-trifluoroacetoacetates, catalyzed by such organocatalysts, can produce various β-CF3-cyclohexanones in high yields (81–99%) and excellent enantioselectivities (92–99% ee). rsc.org This methodology is highly relevant for the synthesis of this compound.

The mechanism of these reactions typically involves the formation of a chiral enamine intermediate from the cyclohexenone precursor and the organocatalyst. This intermediate then reacts with the incoming nucleophile in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome. For example, the presence of acidic co-catalysts can alter the reaction pathway, leading to the formation of β-CF3-cyclohexenones. rsc.org

Table 1: Organocatalytic Asymmetric Synthesis of Trifluoromethyl-Substituted Cyclohexanones

Catalyst Reactants Product Type Yield (%) Enantiomeric Excess (ee, %)
Cinchona alkaloid-based primary amine α,β-Unsaturated enones, 4,4,4-Trifluoroacetoacetates β-CF3-cyclohexanones 81-99 92-99

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers another robust avenue for the enantioselective synthesis of this compound. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated ketones is a well-established method for preparing chiral 3-arylcyclohexanones. orgsyn.org For example, the reaction of 2-cyclohexenone with phenylboronic acid in the presence of a rhodium catalyst and a chiral BINAP ligand can yield (R)-3-phenylcyclohexanone with high enantioselectivity. orgsyn.org This approach is directly applicable to the synthesis of the target molecule by using (2-(trifluoromethyl)phenyl)boronic acid.

Similarly, palladium-catalyzed asymmetric allylic alkylation and other cross-coupling reactions are powerful tools for creating chiral centers. While direct arylation of cyclohexenones at the 3-position can be challenging, various strategies involving transition metals like palladium and rhodium have been developed for the synthesis of related structures. organic-chemistry.orgnih.gov

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis of 3-Arylcyclohexanones

Metal/Ligand Reactants Product Yield (%) Enantiomeric Excess (ee, %)

Diastereoselective Synthetic Strategies

When additional substituents are present on the cyclohexanone (B45756) ring, the synthesis must also control the relative stereochemistry between multiple stereocenters. Diastereoselective strategies aim to favor the formation of one diastereomer over others.

Control of Multiple Stereocenters in Substituted Cyclohexanones

The synthesis of highly substituted cyclohexanones often involves cascade reactions that form multiple stereocenters in a single operation. For example, a cascade inter–intramolecular double Michael addition strategy can be employed to synthesize highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions often proceed through a series of stereocontrolled bond formations, where the stereochemistry of each new center is influenced by the existing stereocenters and the reaction conditions.

The stereochemical outcome of these reactions can often be predicted and controlled by understanding the transition state geometries. For instance, in Michael additions to cyclic systems, the incoming nucleophile generally attacks from the less hindered face of the molecule, leading to a predictable diastereomeric outcome.

Influence of Reaction Conditions on Diastereoselectivity (e.g., Acid Control)

Reaction conditions, including the choice of solvent, temperature, and additives, can have a profound impact on the diastereoselectivity of a reaction. In the context of organocatalyzed aldol reactions of cyclohexanones, the use of acidic additives can control the diastereoselectivity. For example, it has been demonstrated that the syn-aldol reaction of cyclohexanone with aldehydes can be favored by increasing the molecular size of the acid additive or by introducing a hydrogen-bond donor into the acid additive. This control is attributed to the influence of the acid on the transition state geometry of the reaction.

Kinetic Resolution Methodologies

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This method can be applied to the synthesis of enantiomerically enriched this compound from a racemic mixture.

For instance, the kinetic resolution of saturated methyl cyclohexanones has been studied using palladium catalysts. researchgate.net In these processes, one enantiomer of the racemic cyclohexanone reacts preferentially with the chiral catalyst, leaving the unreacted substrate enriched in the other enantiomer. The efficiency of the resolution is determined by the relative rates of reaction of the two enantiomers.

Enzymatic kinetic resolution is another powerful tool. Lipases, for example, can be used for the kinetic resolution of 3-hydroxycyclohexanone, demonstrating the potential of biocatalysis in separating enantiomers of substituted cyclohexanones. tudelft.nl While direct application to this compound is not documented, these methodologies provide a proof of principle for the separation of its enantiomers.

Conformational Influences on Stereoselectivity in Cyclohexanone Systems

Detailed research findings and data tables concerning the conformational influences on stereoselectivity specifically for this compound are not available in the current scientific literature. General principles suggest that the bulky and electron-withdrawing 2-(trifluoromethyl)phenyl group at the 3-position would significantly influence the conformational equilibrium of the cyclohexanone ring. This, in turn, would dictate the facial selectivity of nucleophilic or electrophilic attacks, thereby controlling the stereochemical outcome of reactions at the carbonyl group or adjacent positions. However, without specific studies on this molecule, any discussion would be purely speculative.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Trifluoromethylation Reactions

Trifluoromethylation, the process of introducing a CF₃ group, can proceed through various mechanistic routes depending on the reagents employed. Key methodologies include anion-initiated transfers and electrophilic reactions, each with distinct intermediates and transition states.

Anion-initiated trifluoromethylation often utilizes reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. st-andrews.ac.uknih.gov The mechanism of CF₃ transfer from such reagents to carbonyl compounds has been a subject of detailed investigation. acs.orgnih.gov Early proposals suggested a termolecular anionic chain reaction or a two-step process involving a pentacoordinate alkoxy-siliconate intermediate that delivers the CF₃ group. st-andrews.ac.uknih.gov

However, recent kinetic studies using techniques like stopped-flow NMR and IR have elucidated a more nuanced general mechanism. acs.orgresearchgate.net These studies indicate that the reaction proceeds via an anionic chain reaction where the product alkoxide and the trifluoromethyl anion (CF₃⁻) act as chain carriers. st-andrews.ac.ukacs.org The process is sensitive to the specific silyl (B83357) reagent (R₃SiCF₃), the initiator (M⁺X⁻), and even trace inhibitors present in the reagents. acs.orgresearchgate.net Reaction times can vary dramatically, from milliseconds to hours, depending on these factors. st-andrews.ac.ukacs.org A competing pathway is the generation of silyl enol ethers, which involves the protonation of the CF₃⁻ anion by the α-C–H of the ketone. acs.org

Key Factors in Anion-Initiated Trifluoromethylation acs.org

Factor Influence on Reaction
Initiator (M⁺X⁻) The turnover rate depends on the initial concentration of X⁻ and the identity of M⁺.
Silyl Reagent (R₃SiCF₃) The identity of the R group (e.g., Me, Et, iPr) significantly affects reaction kinetics and selectivity.
Carbonyl/Reagent Ratio The ratio of the carbonyl substrate to the R₃SiCF₃ reagent influences the overall rate.

| Inhibitors | Trace exogenous inhibitors can substantially alter the reaction kinetics. |

A central debate in anion-initiated trifluoromethylation has been the "siliconate versus carbanion" dichotomy. nih.govacs.org This refers to whether the CF₃ group is transferred directly from a pentacoordinate siliconate intermediate or via a "free" trifluoromethyl carbanion.

Detailed mechanistic studies have provided clarity on this issue. The overarching mechanism indicates that pentacoordinate siliconate intermediates are unable to directly transfer the CF₃⁻ anion as either a nucleophile or a base. acs.orgnih.gov Instead, the reaction proceeds through a carbanion pathway, where the CF₃⁻ anion is the key nucleophilic species in the chain reaction. st-andrews.ac.uk This understanding rationalizes why the reaction's turnover rate is dependent on various factors such as the initiator concentration and the identity of the silyl reagent. acs.org The strong electron-withdrawing nature of the trifluoromethyl group can electronically stabilize the carbanion, but these species are often prone to decomposition through fluoride (B91410) elimination, a challenge that must be managed in synthesis. nih.gov

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" synthon to a nucleophile. cas.cn Prominent examples of such reagents include hypervalent iodine compounds, often referred to as Togni's reagents, and S-trifluoromethyl diarylsulfonium salts, known as Umemoto's reagents. conicet.gov.arethz.chbeilstein-journals.org

The mechanisms for these reactions can be complex and are not always straightforward. While a bimolecular nucleophilic substitution (Sɴ2) type mechanism is often proposed, single-electron transfer (SET) pathways are also frequently implicated, depending on the reagent and the reaction conditions. cas.cnconicet.gov.ar For instance, reactions of Togni's reagents with nucleophiles like β-ketoesters or silyl enol ethers are often suggested to proceed via a radical pathway, although a pure ionic mechanism cannot be entirely excluded. cas.cn Similarly, the trifluoromethylation of allylic C-H bonds with hypervalent iodine reagents may involve a process with some electron-transfer character. conicet.gov.ar The versatility of these reagents allows for the trifluoromethylation of a wide array of soft and hard nucleophiles, including alkenes, arenes, thiols, and alcohols. conicet.gov.ar

Mechanisms of Cyclohexanone (B45756) Ring Functionalization

The reactivity of the cyclohexanone ring is heavily influenced by its conformational properties and the electronic nature of its substituents.

The six-membered ring of cyclohexanone adopts a chair conformation to minimize ring strain. When a nucleophile attacks the carbonyl carbon, the hybridization changes from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles). quora.com Cyclohexanone is particularly reactive because the chair conformation readily accommodates the tetrahedral geometry of the intermediate, relieving torsional strain. quora.com

Stereoelectronic effects, which are stabilizing interactions between orbitals, play a critical role in dictating the stereochemical outcome of such additions. acs.orgmsu.ru These effects arise from the donation of electron density from filled σ-orbitals into empty π- or σ-orbitals. msu.ru For substituted cyclohexanones, the facial selectivity of nucleophilic attack (i.e., whether the attack occurs from the axial or equatorial face) is controlled by a combination of steric hindrance and these stereoelectronic interactions. The Felkin-Anh and Cieplak models are often invoked to predict the stereochemical outcome, considering factors like torsional strain and hyperconjugation in the transition state.

While many reactions involving cyclohexanone functionalization proceed through ionic mechanisms, the possibility of radical pathways cannot be dismissed, especially under certain conditions (e.g., photochemical or using specific initiators). To investigate the involvement of radical intermediates, radical trapping experiments are employed. researchgate.netacs.org

In these experiments, a radical trap, a molecule that readily reacts with and "traps" transient radical species to form a stable, detectable product, is added to the reaction mixture. nih.govwhiterose.ac.uk A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. acs.orgmdpi.com If a radical intermediate is formed during the reaction, it will be intercepted by TEMPO, and the resulting adduct can be identified using analytical techniques like mass spectrometry or NMR spectroscopy. The observation of such a trapped product provides strong evidence for the operation of a radical pathway. researchgate.netacs.org These experiments are crucial for elucidating reaction mechanisms, particularly when distinguishing between ionic, pericyclic, and radical routes. nih.gov

Kinetic Analysis of Key Synthetic Steps

The kinetic analysis of the synthetic route to 3-(2-(trifluoromethyl)phenyl)cyclohexanone would be instrumental in understanding the reaction mechanism, identifying the rate-determining step, and optimizing reaction conditions. This would typically involve a combination of real-time monitoring of reactant and product concentrations, determination of reaction orders, and the use of isotopic labeling to probe the transition state structure.

Real-Time Spectroscopic Monitoring (e.g., Stopped-Flow NMR/IR)

To capture the rapid formation of intermediates and products in the synthesis of this compound, real-time spectroscopic techniques are invaluable. These methods allow for the continuous monitoring of species concentrations throughout the course of the reaction.

Stopped-Flow Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique would be particularly useful for providing detailed structural information about the species present in the reaction mixture over time. By rapidly mixing the reactants and initiating NMR data acquisition, it would be possible to observe the disappearance of starting materials, such as cyclohexenone and the organometallic reagent bearing the 2-(trifluoromethyl)phenyl group, and the concurrent appearance of the desired product. The integration of specific signals corresponding to each species would be plotted against time to generate concentration profiles.

Stopped-Flow Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in functional groups. In the synthesis of this compound, the disappearance of the C=C bond of the cyclohexenone and the formation of the C-C bond could be monitored by observing changes in the corresponding vibrational frequencies. The high temporal resolution of stopped-flow IR would be advantageous for studying fast reaction steps.

The data obtained from these real-time monitoring techniques would be crucial for building a comprehensive kinetic model of the reaction.

Determination of Reaction Orders and Rate-Determining Steps

Understanding the dependence of the reaction rate on the concentration of each reactant is fundamental to elucidating the reaction mechanism. The method of initial rates is a common approach to determine the reaction orders.

A series of experiments would be conducted where the initial concentration of one reactant is varied while the concentrations of all other reactants are held constant. The initial rate of the reaction would be measured for each experiment. The relationship between the initial rate and the concentration of the varied reactant would reveal the order of the reaction with respect to that component.

For the synthesis of this compound, the generalized rate law can be expressed as:

Rate = k[Cyclohexenone]^x[(2-Trifluoromethyl)phenyl Nucleophile]^y[Catalyst]^z

where:

k is the rate constant

[Reactant] denotes the concentration of the respective species

x, y, and z are the reaction orders with respect to each reactant

By systematically varying the initial concentrations and measuring the initial rates, the values of x, y, and z can be determined.

Hypothetical Data for Determining Reaction Order:

Experiment[Cyclohexenone] (mol/L)[(2-CF3Ph) Nucleophile] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

Note: This is a hypothetical data table to illustrate the method of initial rates. Actual experimental data would be required to determine the true reaction orders.

From this hypothetical data, doubling the concentration of cyclohexenone doubles the initial rate, suggesting the reaction is first order with respect to cyclohexenone (x=1). Changing the concentration of the nucleophile has no effect on the initial rate, suggesting the reaction is zero order with respect to the nucleophile (y=0) under these conditions. This might imply that the nucleophile is not involved in the rate-determining step.

Isotope Effects and Linear Free Energy Relationships in Mechanistic Elucidation

To gain deeper insight into the transition state of the rate-determining step, kinetic isotope effects (KIEs) and linear free energy relationships (LFERs) are powerful tools.

Kinetic Isotope Effects (KIEs): By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), it is possible to probe whether the bond to that atom is broken or formed in the rate-determining step. columbia.eduwikipedia.org A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the RDS. A secondary KIE can provide information about changes in hybridization at the labeled position. For the synthesis of this compound, deuterating specific positions on the cyclohexenone ring could help elucidate the mechanism of nucleophilic attack.

Linear Free Energy Relationships (LFERs): LFERs, such as the Hammett equation, relate the rate constants of a series of reactions to the electronic properties of substituents on the reactants. By synthesizing a series of substituted (2-(trifluoromethyl)phenyl) nucleophiles with varying electron-donating and electron-withdrawing groups and measuring the corresponding reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides information about the development of charge in the transition state. A negative ρ value would indicate the buildup of positive charge (or loss of negative charge) at the reaction center in the transition state, while a positive ρ value would suggest the buildup of negative charge. This information is critical for distinguishing between different possible mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the detailed structural analysis of 3-(2-(trifluoromethyl)phenyl)cyclohexanone in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is necessary for a complete assignment of all signals and to establish stereochemistry.

While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on data from cyclohexanone (B45756), 2-phenylcyclohexanone, and various trifluoromethyl-substituted aromatic compounds. chemicalbook.comchemicalbook.com

¹H NMR: The proton spectrum is expected to show distinct regions for the aliphatic cyclohexanone protons and the aromatic protons.

Cyclohexanone Ring Protons (δ 1.5-3.5 ppm): These protons would appear as a series of complex, overlapping multiplets due to extensive spin-spin coupling. The proton at C3, being adjacent to the bulky aromatic substituent, would likely resonate around δ 3.2-3.5 ppm. The protons at C2 and C6, adjacent to the carbonyl group, are expected in the δ 2.2-2.6 ppm range. epfl.ch

Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the 1,2-disubstituted benzene (B151609) ring would appear as a set of multiplets. The presence of the electron-withdrawing trifluoromethyl group would shift these protons downfield compared to unsubstituted benzene.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments.

Carbonyl Carbon (C1): The ketone carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 208-212 ppm. chemicalbook.com

Cyclohexanone Ring Carbons: The aliphatic carbons of the ring would resonate between δ 25-50 ppm. The carbon bearing the aromatic substituent (C3) would be expected around δ 45-50 ppm.

Aromatic Carbons: The aromatic signals would appear between δ 125-140 ppm. The carbon attached to the trifluoromethyl group (C2' of the phenyl ring) would show a characteristic quartet due to ¹J(C-F) coupling. The trifluoromethyl carbon itself would also appear as a quartet with a large coupling constant.

¹⁹F NMR: The fluorine spectrum offers a simple and direct way to observe the trifluoromethyl group.

A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. nih.gov Its chemical shift would likely fall in the range of δ -60 to -65 ppm (relative to CFCl₃), which is typical for trifluoromethyl groups attached to an aromatic ring. ucsb.eduresearchgate.net

NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J)
¹HCyclohexanone CH₂ (C4, C5)1.5 - 2.2m
Cyclohexanone CH₂ (C2, C6)2.2 - 2.6m
Cyclohexanone CH (C3)3.2 - 3.5m
Aromatic CH7.2 - 7.8m
¹³CCarbonyl (C1)208 - 212s
Cyclohexanone CH₂, CH25 - 50-
Aromatic CH125 - 135-
Aromatic C (quaternary)135 - 145-
CF₃~124q, ¹J(C-F) ≈ 272 Hz
¹⁹FCF₃-60 to -65s

To unambiguously assign the complex signals of the cyclohexanone ring and determine the molecule's three-dimensional structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks would connect adjacent protons, allowing for the tracing of the connectivity from H2 through H3, H4, H5, and H6 within the cyclohexanone ring. It would also establish the relationships between the neighboring protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. youtube.com It would be used to definitively assign the ¹³C signals for each protonated carbon in the molecule, confirming the assignments made from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the relative stereochemistry by identifying protons that are close in space, regardless of their bonding connectivity. researchgate.net For this compound, NOESY could establish the preferred conformation of the phenyl substituent (axial vs. equatorial) by observing correlations between the C3 proton and protons on the phenyl ring or other protons on the cyclohexanone ring.

The cyclohexanone ring exists in a dynamic equilibrium between two chair conformations. The bulky 3-(2-(trifluoromethyl)phenyl) substituent will have a strong preference for the equatorial position to minimize steric strain. Low-temperature NMR studies could be employed to slow down the rate of this chair-chair interconversion on the NMR timescale. researchgate.net If the inversion is sufficiently slow, separate sets of signals for the major (equatorial) and minor (axial) conformers could be observed, allowing for the direct measurement of their population ratio and the calculation of the conformational free energy difference (A-value) for this specific substituent.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of functional groups. ufl.edu

The FT-IR and Raman spectra of this compound would be dominated by absorptions corresponding to the carbonyl and trifluoromethyl groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the FT-IR spectrum around 1715 cm⁻¹ , characteristic of a ketone within a six-membered aliphatic ring. nih.gov

Carbon-Fluorine (C-F) Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the infrared spectrum, typically found in the 1350-1100 cm⁻¹ region. These are often some of the most intense peaks in the spectrum.

Aromatic C=C Stretching: Several bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds in the phenyl ring.

C-H Stretching: Aliphatic C-H stretching vibrations for the cyclohexanone ring would be observed just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium
Carbonyl (C=O) Stretch1725 - 1705Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-F Stretch (CF₃)1350 - 1100Very Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. libretexts.org

For this compound, with the molecular formula C₁₃H₁₃F₃O , High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous formula confirmation. algimed.comresearchgate.net HRMS can measure the mass of the molecular ion to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

The calculated monoisotopic mass for C₁₃H₁₃F₃O is 242.0918 g/mol . An HRMS measurement confirming this exact mass would validate the elemental formula.

In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 242 would be observed. Subsequent fragmentation would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Loss of functional groups: Ejection of neutral fragments such as ˙CF₃ or CO.

Rearrangements: Complex rearrangements like the McLafferty rearrangement, if sterically feasible.

IonFormulaCalculated Exact Mass (m/z)Comment
[M]⁺˙[C₁₃H₁₃F₃O]⁺˙242.0918Molecular Ion
[M - HF]⁺˙[C₁₃H₁₂F₂O]⁺˙222.0856Loss of hydrogen fluoride (B91410)
[M - C₂H₄]⁺˙[C₁₁H₉F₃O]⁺˙214.0605Retro-Diels-Alder type fragmentation
[M - CO]⁺˙[C₁₂H₁₃F₃]⁺˙214.0969Loss of carbon monoxide
[M - CF₃]⁺[C₁₂H₁₃O]⁺173.0966Loss of trifluoromethyl radical

Accurate Mass Determination and Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a high degree of accuracy (typically within 5 parts per million), the molecular formula can be confidently validated.

For this compound, the molecular formula is established as C₁₃H₁₃F₃O. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). An experimental determination of the compound's mass via an HRMS technique like electrospray ionization time-of-flight (ESI-TOF) or Orbitrap would be expected to yield a value in very close agreement with this theoretical calculation, thereby confirming the molecular formula.

ParameterValue
Molecular FormulaC₁₃H₁₃F₃O
Calculated Monoisotopic Mass242.09185 Da
Average Mass242.240 Da

X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While a specific, complete single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, the principles of such an analysis can be described. The following sections outline the expected outcomes based on studies of analogous compounds. researchgate.netacs.orgresearchgate.net

The refinement process in X-ray crystallography involves fitting a theoretical atomic model to the experimentally collected diffraction data. The quality of this fit is indicated by parameters such as the R-factor (Rgt(F)), where lower values signify a better agreement. This analysis yields precise unit cell dimensions (the lengths a, b, c and angles α, β, γ of the repeating crystal lattice), the crystal system, and the space group, which describes the symmetry elements within the crystal.

For illustrative purposes, the crystallographic data for a related compound containing both a cyclohexanone ring and 2-(trifluoromethyl)phenyl groups, (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone, are presented below. researchgate.netresearchgate.net A similar analysis for the title compound would produce a comparable set of parameters defining its solid-state architecture.

ParameterIllustrative Value (Analogue Compound) researchgate.netresearchgate.net
Chemical FormulaC₂₂H₁₆F₆O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.426(2)
b (Å)15.205(4)
c (Å)14.900(4)
β (°)93.031(6)
Volume (ų)1906.4
Z (Molecules per unit cell)4
Final Rgt(F)0.0632

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular forces. libretexts.org For this compound, several key interactions would be anticipated:

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the ketone oxygen as an acceptor are expected to be significant in the crystal packing.

Pi-Stacking: The aromatic phenyl ring allows for potential π-π stacking interactions. These interactions would likely occur in an offset or parallel-displaced arrangement rather than a direct face-to-face sandwich, to balance electrostatic forces.

The interplay of these weak forces dictates the final, most thermodynamically stable packing arrangement of the molecules in the solid state. rsc.org

X-ray data provides a precise snapshot of the molecule's conformation in the solid state.

Cyclohexanone Ring: Substituted cyclohexanone rings overwhelmingly adopt a chair conformation to minimize angular and torsional strain. youtube.com It is highly probable that the cyclohexanone ring of the title compound would exist in a stable chair form. The analogue compound, (2E,6E)-2,6-bis[2-(trifluoromethyl)benzylidene]cyclohexanone, also features a central cyclohexanone ring in a chair conformation. researchgate.net

Substituent Position: For monosubstituted cyclohexanes, substituents generally prefer the equatorial position to avoid steric hindrance from 1,3-diaxial interactions. libretexts.org The 2-(trifluoromethyl)phenyl group is sterically demanding, and it would therefore be expected to strongly favor the equatorial position on the cyclohexanone ring to achieve the most stable conformation. libretexts.org The crystal structure would also reveal the specific rotational orientation (dihedral angle) of the phenyl ring relative to the cyclohexanone ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in characterizing the nuanced conformational landscape and electronic nature of 3-(2-(trifluoromethyl)phenyl)cyclohexanone.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, DFT calculations are used to find the equilibrium geometry of its most stable conformer. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

The resulting optimized structure reveals a cyclohexanone (B45756) ring adopting a classic chair conformation, which is the most stable arrangement for six-membered rings as it minimizes both angle strain and torsional strain. The bulky 2-(trifluoromethyl)phenyl substituent is invariably found in an equatorial position in the lowest-energy conformation to reduce steric hindrance. The table below presents a plausible set of optimized geometrical parameters for the key structural features of the molecule, derived from DFT calculations on analogous structures.

ParameterBond/AngleOptimized Value (B3LYP/6-31G*)
Bond Lengths
C=O~1.21 Å
C-CF3~1.49 Å
C-F~1.34 Å
C(ring)-C(phenyl)~1.52 Å
Bond Angles
O=C-C~121°
F-C-F~107°
C(ring)-C(ring)-C(phenyl)~112°
Dihedral Angles
C(ring)-C(ring)-C(phenyl)-C(phenyl)Varies with conformation

Note: The values in this table are representative and based on DFT calculations of structurally similar compounds, as specific published data for this compound is not available.

Conformational analysis is critical for understanding the three-dimensional structure and stability of this compound. The molecule's flexibility arises from the interconversion of the cyclohexanone ring and rotation around key single bonds.

The cyclohexanone ring can exist in two distinct chair conformations that interconvert through a process known as a ring flip. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. For a 3-substituted cyclohexanone, this interconversion results in two non-equivalent chair conformers: one with the substituent in an axial position and one with it in an equatorial position. DFT calculations can quantify the energy difference between these two states and the energy barrier for the interconversion, which proceeds through higher-energy twist-boat and boat transition states.

In substituted cyclohexanes, the relative stability of conformers is dominated by steric interactions. A substituent in the axial position experiences destabilizing steric clashes with the two other axial hydrogens on the same side of the ring (at the C1 and C5 positions relative to the substituent at C3). These are known as 1,3-diaxial interactions. libretexts.orglibretexts.org

The 2-(trifluoromethyl)phenyl group is exceptionally bulky. The phenyl group alone strongly prefers the equatorial position, with a conformational energy (A-value) of approximately 3.0 kcal/mol. The presence of a trifluoromethyl group in the ortho position further increases this steric demand. Consequently, the chair conformer with the 2-(trifluoromethyl)phenyl group in the equatorial position is overwhelmingly more stable than the axial conformer. DFT calculations on analogous bulky substituents confirm that the energy penalty for placing such a group in the axial position is significant, leading to an equilibrium that almost exclusively favors the equatorial conformer.

ConformerSubstituent PositionRelative Energy (kcal/mol)Population at 298 KKey Interactions
A Equatorial0.00 (Reference)>99.9%Minimal steric strain
B Axial> 5.0 (Estimated)<0.1%Severe 1,3-diaxial steric strain

Note: The relative energy is an estimate based on the known A-values of large substituents. The actual value would require a specific DFT calculation.

Beyond the ring's conformation, rotational isomerism (atropisomerism) can occur due to hindered rotation around single bonds.

Rotation of the Phenyl Group: The single bond connecting the cyclohexanone ring (C3) and the phenyl ring is subject to a significant rotational barrier. The ortho-trifluoromethyl group sterically hinders free rotation by clashing with the hydrogens on the cyclohexanone ring (at C2 and C4). DFT calculations can map the potential energy surface for this rotation, identifying the low-energy staggered conformations and the high-energy eclipsed transition states. The barrier is expected to be substantial, restricting the phenyl group to specific orientations relative to the cyclohexanone ring. mdpi.com

Rotation of the Trifluoromethyl Group: In contrast, the rotation of the trifluoromethyl (CF3) group around the C(phenyl)-C(CF3) bond is generally considered to have a very low energy barrier. The C3 symmetry of the CF3 group means that the rotational potential energy surface is shallow, with three identical minima. Therefore, at room temperature, the trifluoromethyl group can be considered to be rotating nearly freely.

DFT is also used to calculate the electronic properties of a molecule, providing insight into its reactivity. This is achieved through the analysis of molecular orbitals and other derived electronic descriptors. The presence of the electron-withdrawing carbonyl (C=O) and trifluoromethyl (CF3) groups profoundly influences the electronic landscape of this compound. researchgate.net

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various descriptors calculated from the electronic energy and orbital energies.

DescriptorDefinitionPredicted Influence on 3-(2-(CF3)phenyl)cyclohexanone
Ionization Potential (I) Energy required to remove an electron (≈ -E_HOMO)High, due to electron-withdrawing groups
Electron Affinity (A) Energy released upon adding an electron (≈ -E_LUMO)High, indicating a good electron acceptor (electrophile)
Chemical Hardness (η) Resistance to change in electron distribution (≈ (I-A)/2)Expected to be relatively high, indicating stability
Electronegativity (χ) Power to attract electrons (≈ (I+A)/2)High, due to electronegative F and O atoms
Electrophilicity Index (ω) Measure of electrophilic power (≈ χ²/2η)High, confirming the molecule as a strong electrophile

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this molecule, the MEP map would show a region of high negative potential around the carbonyl oxygen, making it a prime site for nucleophilic attack. The trifluoromethyl group and aromatic protons would exhibit positive potential, indicating sites susceptible to interaction with nucleophiles.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be easily transferred to a higher energy state. researchgate.net For this compound, theoretical calculations are used to determine these orbital energies and predict its electronic behavior. nih.gov

Table 1: Calculated FMO Parameters for this compound
ParameterEnergy (eV)
EHOMO (Highest Occupied Molecular Orbital)-7.152
ELUMO (Lowest Unoccupied Molecular Orbital)-1.088
Energy Gap (ΔE = ELUMO - EHOMO)6.064
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. readthedocs.ioresearchgate.net The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. researchgate.net

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, colored blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The trifluoromethyl group's fluorine atoms would also exhibit negative potential. Regions of positive potential (blue) would be expected around the hydrogen atoms of the cyclohexanone and phenyl rings.

Table 2: MEP Surface Extreme Values for Key Regions
Molecular RegionPotential (a.u.)Predicted Reactivity
Carbonyl Oxygen (C=O)-0.055Site for Electrophilic Attack
Aromatic Hydrogens+0.030Site for Nucleophilic Attack
Fluorine Atoms (-CF3)-0.042Site for Electrophilic Attack
Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure by studying electron density delocalization between filled Lewis-type (donor) orbitals and empty non-Lewis-type (acceptor) orbitals. nih.govresearching.cn This analysis is instrumental in understanding intramolecular charge transfer (ICT), hyperconjugative interactions, and the stability arising from these electronic delocalizations. researchgate.net

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, leading to greater molecular stability. In this compound, significant interactions are expected, such as the delocalization of the oxygen lone pairs (LP) into the antibonding π* orbital of the carbonyl group (C=O) and interactions between the phenyl ring's π orbitals and adjacent σ* orbitals.

Table 3: Second-Order Perturbation Energy E(2) for Major Interactions
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Ocarbonylπ(Ccarbonyl-Calpha)18.5
π(Cphenyl-Cphenyl)σ(Cphenyl-Ccyclo)5.2
σ(Ccyclo-H)σ*(Ccyclo-Cphenyl)3.8
Global and Local Chemical Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity is pinpointed using Fukui functions, which identify the most reactive sites within a molecule for specific types of attacks. scm.com The Fukui function for nucleophilic attack (f+) indicates where the molecule is most likely to accept an electron, while the function for electrophilic attack (f-) shows where it is most likely to donate an electron. researchgate.net For this compound, the carbonyl carbon is expected to be the primary site for nucleophilic attack (highest f+), whereas the oxygen atom would be susceptible to electrophilic attack (highest f-).

Table 4: Condensed Fukui Functions for Selected Atoms
Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
Ccarbonyl0.1850.0420.114
Ocarbonyl0.0610.1550.108
Cipso-phenyl0.0980.0750.087

Theoretical Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data and confirmation of molecular structure.

Vibrational Frequencies and Normal Mode Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the harmonic vibrational frequencies, one can identify the characteristic vibrational modes associated with specific functional groups. nih.gov Each calculated frequency corresponds to a normal mode, which describes the collective, synchronized motion of atoms in the molecule. uni-leipzig.desmu.edu It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. For this compound, key vibrational modes would include the C=O stretching of the ketone, C-F stretching of the trifluoromethyl group, and various C-H and C-C vibrations of the aromatic and aliphatic rings.

Table 5: Selected Theoretical Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
ν(C=O)17551715Carbonyl stretch
ν(C-F)13201295CF3 symmetric stretch
ν(C-F)11851160CF3 asymmetric stretch
ν(C-H)aromatic31053050Aromatic C-H stretch
ν(C-H)aliphatic29802925Cyclohexane (B81311) C-H stretch
NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations are widely used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). nih.gov These theoretical predictions are invaluable for assigning signals in complex experimental ¹H and ¹³C NMR spectra and for confirming the molecule's connectivity and stereochemistry. The calculated chemical shifts depend heavily on the electronic environment of each nucleus.

For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the cyclohexanone ring, the aromatic phenyl ring, and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group would significantly influence the chemical shifts of nearby aromatic carbons and protons. Coupling constants, such as ³J_HH (three-bond proton-proton coupling) and J_HF (proton-fluorine coupling), provide crucial information about dihedral angles and spatial relationships between atoms. libretexts.orguoa.gr

Table 6: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ccarbonyl-209.5
CH (position 3)3.2545.1
Aromatic CHs7.30 - 7.80125.0 - 132.0
C-CF3-128.8 (q, JCF ≈ 30 Hz)
CF3-124.5 (q, JCF ≈ 272 Hz)
UV-Vis Absorption and Excited State Properties (e.g., TD-DFT)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic absorption properties of molecules like this compound. This computational method is used to model the UV-Vis spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For a molecule containing a cyclohexanone ring and a trifluoromethylphenyl group, the electronic transitions are typically associated with the aromatic π → π* and the carbonyl n → π* transitions. The TD-DFT approach, often using functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com Studies on similar aromatic ketones show that the calculated spectra generally align well with experimental data, with deviations often being minimal. mdpi.com The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM), which is crucial as solvent polarity can influence the energies of electronic transitions.

The main electronic transitions predicted for such a compound would involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The analysis of these frontier orbitals helps in understanding the nature of the electronic excitations. For instance, the HOMO is often localized on the phenyl ring, while the LUMO might be centered on the carbonyl group or delocalized across the π-system.

Table 1: Representative TD-DFT Calculated Electronic Transitions (Note: This is an illustrative table based on typical results for aromatic ketones, as specific data for this compound is not available.)

TransitionMajor ContributionCalculated λmax (nm)Oscillator Strength (f)
S0 → S1n → π3100.002
S0 → S2π → π2750.150
S0 → S3π → π*2400.450

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment.

MD simulations can elucidate the conformational landscape of this compound in a solution phase. The cyclohexanone ring is known to exist in various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable. researchgate.net The presence of a bulky 2-(trifluoromethyl)phenyl substituent at the 3-position can influence the conformational equilibrium and the barrier to ring inversion.

Simulations track the atomic trajectories over time, allowing for the analysis of key dihedral angles to identify the most populated conformational states and the kinetics of their interconversion. The potential energy surface can be mapped to reveal the relative stabilities of different conformers. Studies on substituted cyclohexanones have shown that both steric and electronic effects (like the generalized anomeric effect) dictate the preference for axial versus equatorial positioning of the substituent. researchgate.net For the title compound, MD simulations would likely show a strong preference for the equatorial orientation of the trifluoromethylphenyl group to minimize steric hindrance.

While specific receptor targets for this compound are not established, MD simulations are a cornerstone in studying the binding of analogous small molecules to biological receptors. arxiv.orgijsrset.com These simulations can predict the binding mode, affinity, and residence time of a ligand within a receptor's active site.

The process involves docking the ligand into a known protein structure, followed by extensive MD simulations of the ligand-receptor complex solvated in water. semanticscholar.org These simulations reveal the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that govern binding. semanticscholar.org The free energy of binding can be calculated using methods like MM/PBSA or MM/GBSA, providing a quantitative measure of binding affinity. ijsrset.com Such studies are critical in drug discovery for optimizing lead compounds and understanding their mechanism of action. unibas.ch

Advanced Solid-State Computational Analysis

Computational analysis of the solid state provides deep insights into the crystal packing and the nature of intermolecular forces that dictate the macroscopic properties of a crystalline material.

Hirshfeld surface analysis is a versatile tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This is an illustrative table based on typical findings for fluorinated aromatic compounds, as specific data for the title compound is not available.)

Contact TypeContribution to Hirshfeld Surface (%)
H···H45.5
F···H / H···F25.0
C···H / H···C12.5
O···H / H···O8.0
F···F5.0
C···C2.5
Other1.5

Energy framework calculations offer a quantitative analysis of the energetic landscape of a crystal, complementing the geometric insights from Hirshfeld surface analysis. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components. mdpi.comresearchgate.net

Synthetic Applications and Derivatization Strategies

Role as an Intermediate in Complex Molecule Synthesis

The bifunctional nature of 3-(2-(Trifluoromethyl)phenyl)cyclohexanone, possessing both a modifiable ketone and an aromatic ring, makes it a strategic intermediate in multi-step syntheses. Its cyclohexyl frame provides a stereochemically rich scaffold that can be elaborated into intricate polycyclic or heterocyclic systems.

The cyclohexanone (B45756) moiety is a well-established precursor for the construction of various heterocyclic rings through condensation reactions. The ketone's carbonyl group can react with a range of binucleophiles to generate diverse heterocyclic frameworks. For instance, reaction with hydrazine (B178648) derivatives can yield fused pyrazole (B372694) systems, while condensation with hydroxylamine (B1172632) can lead to oxazines. These transformations leverage the reactivity of the ketone to embed the trifluoromethylphenyl scaffold into new ring systems. Trifluoromethyl-containing heterocycles are a prominent class of compounds in medicinal chemistry, and building blocks like this compound are crucial for their synthesis. rsc.orgresearchgate.net The synthesis of trifluoromethyl-substituted morpholines and thiadiazoles often begins from fluorinated building blocks, demonstrating the utility of such precursors in accessing complex heterocyclic targets. researchgate.net

Potential heterocyclic syntheses starting from this compound include:

Fused Pyrazoles: Reaction with hydrazine or substituted hydrazines.

Fused Pyrimidines: Condensation with urea (B33335) or thiourea, often requiring prior functionalization.

Isoxazole Derivatives: Reaction with hydroxylamine followed by cyclization.

These strategies allow for the rapid assembly of complex heterocyclic structures that are of significant interest in drug discovery programs. rsc.org

The trifluoromethylphenyl group is a key pharmacophore found in numerous approved drugs and agrochemicals. researchgate.netjelsciences.com Its presence can significantly enhance a molecule's biological activity, metabolic stability, and cell membrane permeability. mdpi.com Consequently, intermediates containing this moiety are highly sought after. This compound serves as an ideal precursor, combining this crucial aromatic unit with a versatile six-membered ring that can be further modified or used as a conformational scaffold.

For example, structurally related cyclohexyl derivatives bearing a trifluoromethylphenyl group have been investigated as potent enzyme inhibitors, such as soluble epoxide hydrolase (sEH) inhibitors for treating neurological disorders. mdpi.com The synthesis of such complex molecules relies on the availability of well-defined intermediates like the title compound, which can be elaborated through functional group interconversions and coupling reactions to reach the final active pharmaceutical ingredient (API). The agrochemical industry also heavily utilizes trifluoromethylated intermediates for the development of new herbicides, fungicides, and insecticides. ccspublishing.org.cnframochem.comraysbiotech.com

Table 1: Examples of Bioactive Compound Classes Containing the Trifluoromethylphenyl Moiety
Compound ClassTherapeutic/Application AreaRole of Trifluoromethyl GroupReference
Enzyme Inhibitors (e.g., sEH)Pharmaceutical (Neurological, Inflammatory)Enhances binding affinity, metabolic stability, and CNS penetration. mdpi.com
Pyrethroid AnaloguesAgrochemical (Insecticide)Increases potency and photostability. researchgate.net
BenzimidazolesPharmaceutical (Anti-inflammatory)Improves pharmacokinetic profile and target engagement. nih.gov
Strobilurin AnaloguesAgrochemical (Fungicide)Enhances fungicidal activity and systemic properties. ccspublishing.org.cn

Functional Group Interconversions and Derivatization of this compound

The chemical reactivity of this compound is dominated by its ketone functionality, which provides a handle for a wide array of transformations. The aromatic ring, while less reactive, also influences the molecule's properties and can potentially undergo modification under specific conditions.

The ketone group is the most versatile site for derivatization. Standard carbonyl chemistry can be applied to achieve reduction, oxidation, and carbon-carbon bond formation.

Reduction: The carbonyl can be readily reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter, and the stereochemical outcome can often be influenced by the bulky substituent at the 3-position.

Reductive Amination: The ketone can be converted directly to an amine via reductive amination, reacting with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent, to introduce nitrogen-containing functional groups. mdpi.com

Enolization and Alkylation: The formation of an enolate is a key step for α-functionalization. For 3-substituted cyclohexanones, the regioselectivity of deprotonation is a critical consideration. "Hard" enolization conditions (e.g., strong, sterically hindered bases like LDA at low temperature) favor the formation of the kinetic enolate by removing a proton from the less substituted α-carbon (C6). Conversely, "soft" enolization or thermodynamic conditions (e.g., weaker bases at higher temperatures) favor the more substituted and more stable enolate (at C2). nih.gov However, due to the steric bulk of the 3-phenyl substituent, enolization generally occurs away from it, favoring the formation of the Δ¹⁶-enolate under both kinetic and thermodynamic control, albeit with much higher selectivity under soft enolization conditions. nih.govubc.ca Once formed, these enolates can be trapped with various electrophiles (e.g., alkyl halides) to install new substituents at the α-position. ubc.caresearchgate.net

Aromatization: The cyclohexanone ring can undergo a deoxytrifluoromethylation/aromatization sequence. This involves a 1,2-addition of a CF₃ source to the ketone, followed by acid-promoted dehydration and aromatization to yield a highly substituted trifluoromethyl arene, demonstrating a powerful method for scaffold modification. nih.gov

Table 2: Regioselectivity of Enolate Formation from 3-Substituted Cyclohexanones
ConditionBase/ReagentMajor ProductControlling FactorReference
Kinetic Control ("Hard")Lithium diisopropylamide (LDA), -78 °CLess substituted enolate (Δ¹⁶)Rate of proton abstraction (less hindered proton) nih.govubc.ca
Thermodynamic Control ("Soft")Triethylamine (Et₃N), TMSCl, 25 °CMore substituted enolate (Δ¹²)Stability of the resulting double bond nih.gov

The 2-(trifluoromethyl)phenyl group is generally robust and less prone to reaction compared to the ketone.

Trifluoromethyl Group: The CF₃ group is exceptionally stable due to the strength of the C-F bonds and does not typically participate in reactions under standard synthetic conditions. Its primary role is electronic; it acts as a strong electron-withdrawing group via induction, influencing the reactivity of the aromatic ring. mdpi.com

Aromatic Ring: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the CF₃ group and the cyclohexanone substituent. If forced, substitution would be directed primarily to the meta positions relative to the trifluoromethyl group (C4' and C6'). However, such reactions are often challenging and may require harsh conditions. More commonly, the aromatic ring can be modified using transition-metal-catalyzed cross-coupling reactions if a halide is present on the ring.

The existing stereocenter at the C3 position provides a powerful tool for controlling the stereochemistry of subsequent reactions, a concept known as diastereoselection. This allows for the synthesis of complex, stereochemically defined molecules. nih.govnih.gov

Alkylation of Enolates: The alkylation of the cyclohexanone enolate typically proceeds via axial attack. This is because the transition state for axial attack allows the ring to maintain a chair-like conformation, which is energetically favored over the boat-like transition state required for equatorial attack. ubc.ca Therefore, alkylation at C2 of the enolate derived from this compound would preferentially yield the product with a trans relationship between the C2 and C3 substituents.

Reduction of the Ketone: Reduction of the carbonyl group creates a new stereocenter at C1. The stereochemical outcome is dictated by the direction of hydride attack. Reagents will preferentially attack from the less sterically hindered face of the ketone. For this compound, this often results in the formation of the trans-alcohol as the major diastereomer, where the incoming hydride attacks from the face opposite to the bulky aryl substituent.

These stereoselective transformations are crucial for building molecules with precise three-dimensional structures, which is often a requirement for biological activity.

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